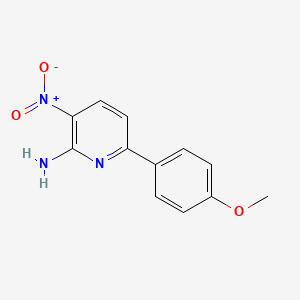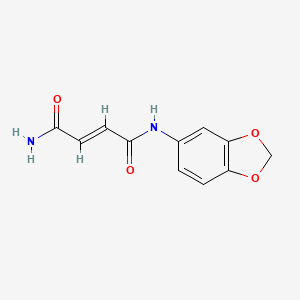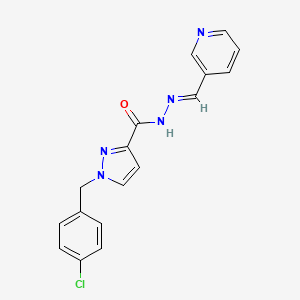![molecular formula C20H27N7O2 B5542831 N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a process that integrates parallel synthetic chemistry and structure-based drug design. Such methods have been applied to create novel PDE9A inhibitors, advancing to clinical trials (Verhoest et al., 2012).
Molecular Structure Analysis
Studies on related compounds like (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine show that the molecular structure features a chiral center and specific planar arrangements (Liu et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazolo[4.3-d]pyrimidines have been explored due to their pharmacological importance. These compounds, as structural analogues of purines, exhibit activities like adenosine receptor antagonism and have shown potential in various cardiovascular disorders (Reddy et al., 2004).
Physical Properties Analysis
Analysis of related compounds, such as regiospecific synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, provides insights into their physical properties, which are characterized using methods like IR, NMR, and X-ray diffraction crystallography (Wu et al., 2010).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-b]pyridin-6-ones, a related group of compounds, have been synthesized using electrochemical strategies. These properties are explored through environmentally benign procedures and are crucial for understanding the compound's behavior (Veisi et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including their crystallographic analysis and theoretical physical and chemical property calculations, have been extensively studied. These compounds have been confirmed to possess biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
- Pyrimidine linked pyrazole heterocyclics have shown significant insecticidal and antimicrobial potential, indicating their utility in developing new agents for agricultural and medicinal applications (Deohate & Palaspagar, 2020).
Anticancer Activities
- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing their potential in cancer therapy (Rahmouni et al., 2016).
- Enaminones used as building blocks for the synthesis of substituted pyrazoles have been tested for antitumor and antimicrobial activities, revealing their broad-spectrum biological efficacy (Riyadh, 2011).
Antibacterial and Antifungal Applications
- The antimicrobial activity of some novel pyrazole, fused pyrazolopyrimidine, and pyrazolotriazolopyrimidine derivatives has been investigated, identifying compounds with significant activity against various microbial strains (Abunada et al., 2008).
Propiedades
IUPAC Name |
1-[2-(methylamino)-4-(pyrrolidine-1-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-3-(2-methylpyrazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-21-20-23-16-8-12-27(17(28)6-5-14-7-9-22-25(14)2)13-15(16)18(24-20)19(29)26-10-3-4-11-26/h7,9H,3-6,8,10-13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIVXVDGFOFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(CN(CC2)C(=O)CCC3=CC=NN3C)C(=N1)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)
![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)
![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)



![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)